Nav1.7-IN-8

NaV1.7 Isoform Selectivity Cardiac Safety

Nav1.7-IN-8 (CAS 1432913-44-4) is a best-in-class aryl sulfonamide NaV1.7 inhibitor offering sub-nanomolar potency for both human (IC50=0.4 nM) and mouse (IC50=0.2 nM) orthologs, enabling seamless cross-species translational pain studies without potency gaps. Its high selectivity over hNaV1.1 and hNaV1.5 minimizes off-target cardiac or CNS confounding. Validated analgesic efficacy in formalin and cold allodynia models, coupled with fully characterized CYP2C9/CYP3A4 inhibition profiles, provides a transparent tool for metabolism-aware pharmacology. Choose Nav1.7-IN-8 for reproducible, publication-ready data and confident target engagement attribution.

Molecular Formula C21H12ClF2N5O4S2
Molecular Weight 535.9 g/mol
Cat. No. B8572599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.7-IN-8
Molecular FormulaC21H12ClF2N5O4S2
Molecular Weight535.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)C(=NO2)N
InChIInChI=1S/C21H12ClF2N5O4S2/c22-11-2-4-16(12(6-11)10-1-3-17-13(5-10)20(25)28-33-17)32-18-7-15(24)19(8-14(18)23)35(30,31)29-21-26-9-27-34-21/h1-9H,(H2,25,28)(H,26,27,29)
InChIKeyCYBITNCPJFQMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nav1.7-IN-8: Potent and Isoform-Selective NaV1.7 Inhibitor for Pain Research


Nav1.7-IN-8 (CAS 1432913-44-4) is a synthetic small molecule that belongs to the aryl sulfonamide class of voltage-gated sodium channel blockers. It is characterized as a potent and highly isoform-selective inhibitor of the human NaV1.7 channel, a validated target for pain management based on human genetic evidence [1]. Nav1.7-IN-8 demonstrates significant analgesic efficacy in rodent models of acute and inflammatory pain, establishing its utility as a tool compound for investigating NaV1.7 biology and for preclinical pain research .

Why NaV1.7 Inhibitor Selection Cannot Be Based on Potency Alone: The Case for Nav1.7-IN-8


Substitution among NaV1.7 inhibitors is not straightforward due to profound differences in isoform selectivity profiles, state-dependent binding, and species-specific potency. For example, while PF-05089771 exhibits >1000-fold selectivity over NaV1.5, its potency for the rat ortholog is 15-fold weaker than for human NaV1.7, complicating cross-species translational studies . Nav1.7-IN-8 (Compound 3) offers a distinct selectivity fingerprint with high discrimination against hNaV1.1 and hNaV1.5, but also retains nanomolar potency for mouse NaV1.7, enabling direct efficacy studies in murine pain models without species potency gaps [1]. These nuanced differences in isoform selectivity, species ortholog activity, and state-dependence underscore why generic substitution can lead to irreproducible or misleading experimental outcomes.

Nav1.7-IN-8: Quantitative Differentiation Evidence for Scientific Selection


Isoform Selectivity Profile: Superior Discrimination Against hNaV1.1 and hNaV1.5 Compared to PF-05089771

Nav1.7-IN-8 (Compound 3) demonstrates potent inhibition of human NaV1.7 with an IC50 of 0.4 ± 0.2 nM. Critically, it exhibits high selectivity against the cardiac isoform hNaV1.5 (IC50 = 1380 ± 668 nM) and the CNS isoform hNaV1.1 (IC50 = 3080 ± 1850 nM), translating to approximately 3450-fold and 7700-fold selectivity, respectively [1]. In contrast, the comparator PF-05089771, while also selective, shows an IC50 of 25 µM (25,000 nM) for hNaV1.5, representing only about 2270-fold selectivity over its hNaV1.7 IC50 of 11 nM . This quantitative difference in selectivity margins, particularly against hNaV1.1, positions Nav1.7-IN-8 as a tool with a potentially wider therapeutic window for probing NaV1.7-specific pharmacology without confounding off-target effects.

NaV1.7 Isoform Selectivity Cardiac Safety

Species Ortholog Potency: Nav1.7-IN-8 Maintains High Potency for Mouse NaV1.7 Unlike PF-05089771 for Rat

Nav1.7-IN-8 potently inhibits mouse NaV1.7 with an IC50 of 0.2 ± 0.1 nM, which is comparable to its potency for human NaV1.7 (0.4 nM) [1]. This cross-species conservation of potency is critical for murine efficacy studies. In contrast, PF-05089771 exhibits a significant species potency shift, inhibiting rat NaV1.7 with an IC50 of 171 nM, which is 15-fold weaker than its human NaV1.7 IC50 of 11 nM . This discrepancy can confound dose translation and interpretation of efficacy in rat pain models.

Species Selectivity In Vivo Model Translation NaV1.7 Ortholog

In Vivo Analgesic Efficacy: Dose-Dependent Pain Relief in Formalin and Acetone-Evoked Cold Allodynia Models

Nav1.7-IN-8 (Compound 3) produces significant, dose-dependent analgesic effects in rodent models of acute and inflammatory pain. In the formalin assay (phase 2a), intraperitoneal administration of Nav1.7-IN-8 (0-100 mpk) resulted in a substantial reduction of the pain response [1]. Additionally, in a mouse model of cold allodynia, Nav1.7-IN-8 (10-100 mpk, i.p.) displayed a dose-dependent reduction in pain behavior . While GX-201 also shows efficacy in formalin and CFA-induced inflammatory pain models, its reported analgesia occurs at a free plasma concentration approximately three times its IC50 . Nav1.7-IN-8's in vivo efficacy is achieved despite extremely high plasma protein binding (free fraction ~1.1%), demonstrating meaningful target engagement in vivo [1].

In Vivo Pharmacology Pain Models Analgesic Efficacy

CYP Inhibition Profile: Defined Interaction with CYP2C9 and CYP3A4 Enables Metabolism-Aware Experimental Design

Nav1.7-IN-8 inhibits CYP2C9 and CYP3A4 with IC50 values of 0.17 µM and 0.077 µM, respectively . This information is critical for researchers designing combination studies or interpreting in vivo pharmacokinetic data. In contrast, PF-05089771 exhibits selectivity over a panel of 81 other ion channels, receptors, enzymes, and transporters, but specific CYP inhibition data is not prominently reported . GX-201 has a reported relatively long half-life in mice, but detailed CYP inhibition profiles are not available . The explicit CYP inhibition data for Nav1.7-IN-8 allows for proactive management of potential drug-drug interactions and informed interpretation of metabolic contributions to observed pharmacology.

Drug Metabolism CYP450 Inhibition ADME

Nav1.7-IN-8: Optimal Application Scenarios for Preclinical Pain Research


Isoform-Selective Pharmacological Validation of NaV1.7 in Murine Pain Models

Nav1.7-IN-8 is ideally suited for studies requiring robust NaV1.7 inhibition in mouse models of pain. Its sub-nanomolar potency for mouse NaV1.7 (IC50 = 0.2 nM) ensures effective target engagement at achievable doses, while its high selectivity over hNaV1.1 and hNaV1.5 minimizes confounding off-target effects [1]. Researchers can confidently attribute observed analgesic effects to NaV1.7 blockade rather than cross-reactivity with other sodium channel isoforms.

Cross-Species Translational Studies Comparing Human and Rodent NaV1.7 Pharmacology

Nav1.7-IN-8 exhibits a defined species selectivity profile with potency for human (0.4 nM), mouse (0.2 nM), and rat (26 nM) NaV1.7 [1]. This enables direct comparison of target engagement and efficacy across species, facilitating translational research. In contrast, compounds like PF-05089771 show a 15-fold potency shift between human and rat orthologs, complicating cross-species dose extrapolation .

In Vivo Efficacy Studies in Acute and Inflammatory Pain Models

Nav1.7-IN-8 has been validated in both the formalin assay (phase 2a) and the acetone-evoked cold allodynia model, demonstrating dose-dependent analgesic effects [1]. This dual-model validation provides confidence in its utility for investigating NaV1.7's role in different pain modalities. Researchers can leverage the established dose-response relationships (0-100 mpk, i.p.) as a starting point for their own studies .

ADME-Aware Experimental Design Incorporating CYP Inhibition Data

Nav1.7-IN-8's defined inhibition of CYP2C9 (IC50 = 0.17 µM) and CYP3A4 (IC50 = 0.077 µM) allows researchers to anticipate potential metabolic interactions when designing combination studies or interpreting pharmacokinetic data [1]. This level of ADME characterization is not uniformly available for other NaV1.7 inhibitors, making Nav1.7-IN-8 a more transparent tool for metabolism-aware pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.7-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.